p-Methoxyfentanyl
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Overview
Description
p-Methoxyfentanyl: It is an analog of fentanyl, with similar effects but slightly lower potency
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxyfentanyl involves several steps, starting from the appropriate precursors. One common method involves the reaction of 4-methoxyphenylacetic acid with an appropriate amine to form the intermediate, which is then further reacted to produce this compound . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: p-Methoxyfentanyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
p-Methoxyfentanyl has several scientific research applications, including:
Mechanism of Action
p-Methoxyfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of the receptor and subsequent inhibition of pain signals. The molecular targets involved include the mu-opioid receptor, which is responsible for the analgesic effects of the compound .
Comparison with Similar Compounds
p-Methoxyfentanyl is similar to other fentanyl analogs, such as:
- 3-Methylbutyrfentanyl
- 4-Fluorobutyrfentanyl
- 4-Fluorofentanyl
- α-Methylfentanyl
- Acetylfentanyl
- Benzylfentanyl
- Furanylfentanyl
- Homofentanyl
Uniqueness: this compound is unique due to its methoxy group at the para position, which slightly reduces its potency compared to fentanyl but still retains significant analgesic properties .
Properties
CAS No. |
1688-41-1 |
---|---|
Molecular Formula |
C23H30N2O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C23H30N2O2/c1-3-23(26)25(20-9-11-22(27-2)12-10-20)21-14-17-24(18-15-21)16-13-19-7-5-4-6-8-19/h4-12,21H,3,13-18H2,1-2H3 |
InChI Key |
QKQAUPIOVFHVJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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